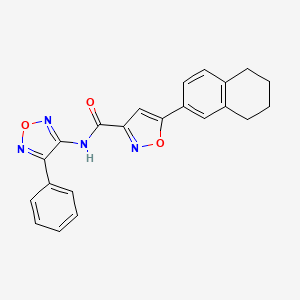

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group at the 5-position. The carboxamide group at the 3-position is further functionalized with a 4-phenyl-1,2,5-oxadiazol-3-yl moiety.

Properties

Molecular Formula |

C22H18N4O3 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C22H18N4O3/c27-22(23-21-20(25-29-26-21)15-7-2-1-3-8-15)18-13-19(28-24-18)17-11-10-14-6-4-5-9-16(14)12-17/h1-3,7-8,10-13H,4-6,9H2,(H,23,26,27) |

InChI Key |

UMZIWWVOMFUIMA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NON=C4C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of oxadiazole and oxazole ring systems along with a tetrahydronaphthalene moiety. Its molecular formula is with a molecular weight of 386.4 g/mol. The presence of these heterocyclic structures is associated with various biological activities.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

- Anticancer Activity : Research indicates that compounds containing oxadiazole and oxazole rings can inhibit cancer cell proliferation. For instance, similar compounds have shown cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) with IC50 values indicating effective inhibition .

- Antimicrobial Properties : Oxadiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds in this class can inhibit bacterial growth and may serve as potential leads for new antibiotics .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in tumor progression and metastasis. For example, it has been suggested that similar compounds inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit tyrosine kinases and other enzymes involved in cellular signaling pathways related to cancer cell growth and proliferation .

- Cellular Interaction : The unique structural features allow for specific interactions with biological targets leading to altered cellular responses such as apoptosis or cell cycle arrest .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Cytotoxicity Studies : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects against A549 cells with selectivity indices indicating promising anticancer properties .

- MMP Inhibition : Research highlighted the ability of certain oxadiazole derivatives to inhibit MMPs effectively. For instance, compounds showed over 30% inhibition of MMP-9 at low concentrations .

- Antimicrobial Efficacy : Studies on related oxadiazole compounds revealed their effectiveness against various bacterial strains, supporting their potential use in developing new antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-phenyloxadiazol) | Contains oxadiazole ring | Anticancer |

| 4-Aminoquinazoline Derivatives | Contains quinazoline ring | Antimicrobial |

| 1H-Oxazolium Salts | Positively charged oxazole derivatives | Antiviral |

The unique combination of structural features in this compound may enhance its biological activity compared to other similar compounds by providing distinct interaction profiles with biological targets.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Compounds with Tetrahydronaphthalenyl and Heterocyclic Substituents

Compounds from Pharmacopeial Forum (2017) share the tetrahydronaphthalenyl backbone but differ in substituents and heterocyclic systems:

- (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide (Compound d) : Features a thiophene-ethylamine oxide group and a hydroxy substituent. Unlike the target compound, this structure lacks oxazole/oxadiazole rings and instead incorporates a thiophene and amine oxide, which may influence solubility and redox properties .

- (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate (Compound e): Includes a sulfonate ester and thiophene-ethylamine substituent.

- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Compound f) : Contains dual thiophene-ethoxy and thiophene-ethylamine groups. The absence of oxazole/oxadiazole rings reduces electron-deficient character, possibly affecting binding affinity to electron-rich biological targets .

Oxazole-Carboxamide Derivatives

The compound N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide (CAS 912908-41-9) shares the 1,2-oxazole core and tetrahydronaphthalenyl group with the target compound. Key differences include:

- Substituents : The benzyl and sulfone-modified tetrahydrothiophene groups replace the phenyl-oxadiazole moiety in the target compound. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) enhances polarity and metabolic stability compared to the oxadiazole ring .

- Molecular Weight : At 450.55 g/mol, this compound has a higher molecular weight than the target compound (exact value unavailable), likely due to the benzyl and sulfone substituents .

Physicochemical Property Analysis

Key Observations :

- The oxadiazole group in the target compound likely increases acidity (lower pKa) compared to sulfone-containing analogs due to its stronger electron-withdrawing nature .

- The tetrahydronaphthalenyl moiety contributes to lipophilicity across all compounds, but polar substituents (e.g., sulfonate in Compound e, sulfone in CAS 912908-41-9) modulate solubility .

Research Findings and Implications

- Synthetic Challenges : The presence of multiple heterocycles in the target compound may complicate synthesis routes compared to simpler analogs like Compounds d–f .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.